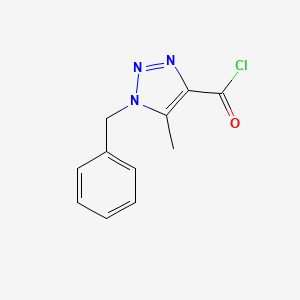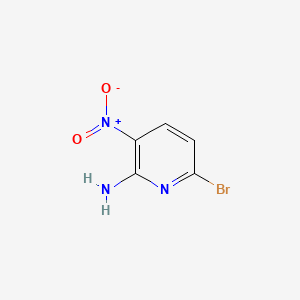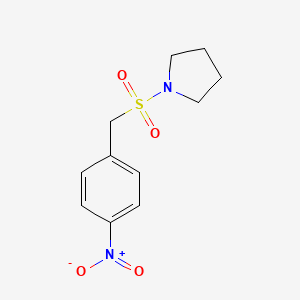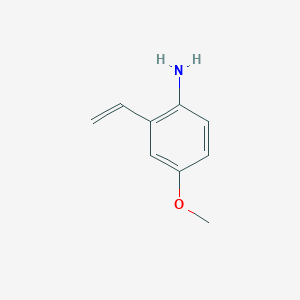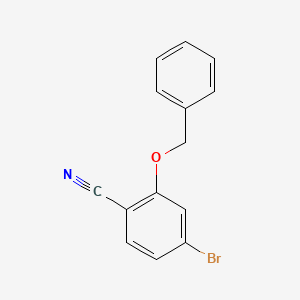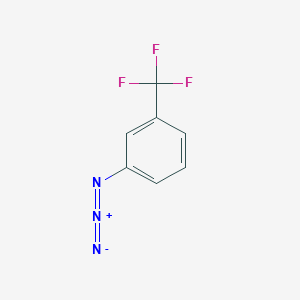![molecular formula C20H38O2Si2 B1280839 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene CAS No. 1055310-31-0](/img/structure/B1280839.png)
1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene is not directly mentioned in the provided papers. However, the papers discuss various bis-substituted benzene derivatives, which can offer insights into the chemical behavior and properties that might be expected from similar compounds. For instance, bis(benzimidazolyl)benzene derivatives exhibit anionophoric activity, which suggests that the bis-substituted benzene core can be an active site for chemical interactions .
Synthesis Analysis
The synthesis of bis-substituted benzene derivatives is often achieved through reactions involving nucleophilic substitution or C-H activation. For example, 1,4-bis(dimesitylphosphino)benzene was synthesized via aromatic nucleophilic substitution , while 1,2-bis(trimethylsilyl)benzenes were obtained through Diels-Alder cycloaddition and C-H activation reactions . These methods indicate that the synthesis of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene could potentially involve similar strategies.
Molecular Structure Analysis
The molecular structure of bis-substituted benzene derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For instance, the structure of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was characterized by UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene.
Chemical Reactions Analysis
Bis-substituted benzene derivatives can undergo various chemical reactions. For example, 1,4-bis(trimethylsilyl)-2-butene reacts with aromatic aldehydes to yield homoallylic alcohols and (1-vinylallyl)benzene type compounds . Similarly, 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene might be expected to participate in reactions with electrophiles or nucleophiles, depending on the functional groups present.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-substituted benzene derivatives can vary widely. Some compounds exhibit liquid crystalline properties and fluorescence , while others are used in cationic polymerizations . The electron-withdrawing or donating nature of the substituents can significantly affect these properties. Therefore, the specific physical and chemical properties of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene would need to be determined experimentally.
Applications De Recherche Scientifique
1. Synthesis and Spectroscopy
1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene, through its derivatives, plays a role in synthesis and spectroscopy studies. For instance, a related molecule, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, was synthesized and characterized by UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction. This showcases its utility in molecular structure analysis and spectroscopic studies (Li, Geng, He, & Cui, 2013).
2. Polymer Composite Materials
Derivatives of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene are used in the production of isocyanates, which have applications in optical polymer composite materials. These materials are significant in construction, automotive, and other industries due to their excellent resistance properties (Dong Jianxun et al., 2018).
3. Fluorine-Containing Polyethers
In the field of polymer science, a highly fluorinated monomer derived from 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene reacts with diphenols to create soluble, hydrophobic, low dielectric polyethers. These materials are notable for their thermal stability and are used in high-performance applications (Fitch et al., 2003).
4. Anion Transport and Catalysis
Some derivatives of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene show significant activity in anion transport and catalysis. For example, modifications with electron-withdrawing substituents can lead to a significant increase in anionophoric activity (Peng et al., 2016). Additionally, palladium catalysts based on similar structures have been developed for alkoxycarbonylation of alkenes, a key process in industrial homogeneous catalysis (Dong et al., 2017).
5. Molecular Wire and Electrochemical Applications
The compound is also explored in the creation of molecular wires and for its electrochemical properties. For instance, 1,4-Bis(3-methoxythiophene-2-yl)benzene with ferrocenyl groups, a related structure, was prepared for use as a molecular wire, and its electrochemical characteristics were studied (Sakamoto, Hiroi, & Sato, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2Si2/c1-19(2,3)23(7,8)21-15-17-12-11-13-18(14-17)16-22-24(9,10)20(4,5)6/h11-14H,15-16H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMYJIVOGSHQRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478693 |
Source


|
| Record name | 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |
CAS RN |
1055310-31-0 |
Source


|
| Record name | 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

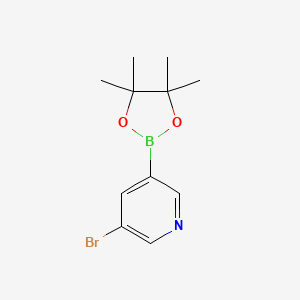
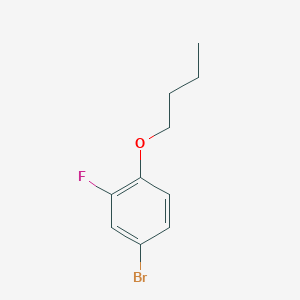
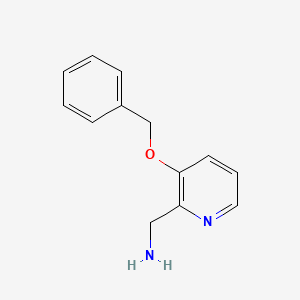
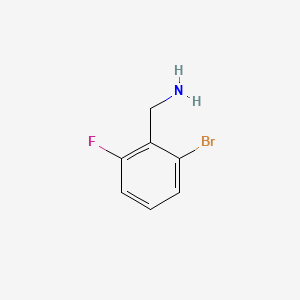
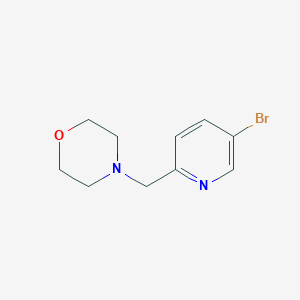
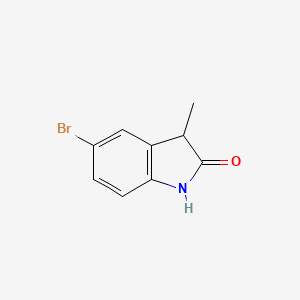
![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)
![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)
